molecular formula C11H9BrN2 B1532401 5'-Bromo-4-methyl-[2,2']bipyridinyl CAS No. 1187164-02-8

5'-Bromo-4-methyl-[2,2']bipyridinyl

Cat. No. B1532401
CAS RN: 1187164-02-8
M. Wt: 249.11 g/mol
InChI Key: PUUUSJLVYHNFLH-UHFFFAOYSA-N
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Description

5’-Bromo-4-methyl-[2,2’]bipyridinyl is a chemical compound with the molecular formula C11H9BrN2 . It is used for various research and development purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .


Molecular Structure Analysis

The molecular structure of 5’-Bromo-4-methyl-[2,2’]bipyridinyl is characterized by the presence of a bromine atom and a methyl group attached to a bipyridinyl backbone .

Scientific Research Applications

Coordination Chemistry

5’-Bromo-4-methyl-2,2’-bipyridine: is a significant ligand in coordination chemistry. Its ability to form stable complexes with various metal ions makes it a valuable component in synthesizing metal-organic frameworks (MOFs) and coordination polymers . These structures are crucial for catalysis, gas storage, and separation processes due to their porous nature and customizable properties.

Medicinal Chemistry

In medicinal chemistry, 5’-Bromo-4-methyl-2,2’-bipyridine serves as a precursor for biologically active molecules . Its structural motif is found in compounds that exhibit pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties. The bromine atom in the compound can be used for further functionalization, leading to a wide range of therapeutic agents.

Materials Science

This compound is instrumental in materials science, particularly in the development of electronic materials . It is used in the synthesis of organic semiconductors, which are essential for creating organic light-emitting diodes (OLEDs) and photovoltaic cells. The electronic properties of the bipyridine core can be fine-tuned by substituents like the methyl and bromo groups, which influence the charge transport characteristics.

Environmental Science

5’-Bromo-4-methyl-2,2’-bipyridine: has applications in environmental science as a building block for sensors and detectors . These sensors can detect metal ions and organic pollutants in water and soil, aiding in environmental monitoring and remediation efforts. The compound’s ability to form complexes with metals is particularly useful in designing selective and sensitive detection systems.

Analytical Chemistry

In analytical chemistry, 5’-Bromo-4-methyl-2,2’-bipyridine is utilized as a reagent for the determination of metal ions . It can form colored complexes with certain metals, which can be quantified using spectrophotometric methods. This property is beneficial for trace metal analysis in various samples, including biological fluids and industrial effluents.

Biochemistry

The compound finds use in biochemistry for studying protein-ligand interactions . The bipyridine moiety can bind to specific sites on proteins, allowing researchers to investigate the binding kinetics and affinities. This information is crucial for understanding biological processes and designing drugs that can modulate protein functions.

Safety and Hazards

The safety data sheet for similar compounds like 4-Bromo-N,N-dimethylaniline indicates that it is harmful if swallowed, in contact with skin or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(5-bromopyridin-2-yl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-4-5-13-11(6-8)10-3-2-9(12)7-14-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUUSJLVYHNFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701300874
Record name 5′-Bromo-4-methyl-2,2′-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187164-02-8
Record name 5′-Bromo-4-methyl-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5′-Bromo-4-methyl-2,2′-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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